Pseudoecgonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

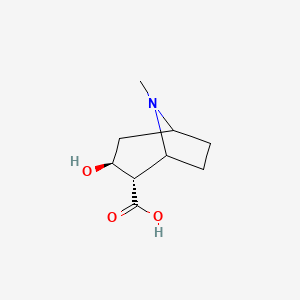

Pseudoecgonine, also known as D-psi-ecgonine, belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. This compound is very soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the endoplasmic reticulum.

This compound is a tropane alkaloid.

Wissenschaftliche Forschungsanwendungen

Biotransformation Studies

Microbial Metabolism

Pseudoecgonine has been identified as a metabolite in the microbial degradation of cocaine. Research shows that specific bacteria, such as Pseudomonas fluorescens and Comamonas acidovorans, can convert cocaine into ecgonine methyl ester, which is further metabolized into this compound . This biotransformation pathway is crucial for understanding how microorganisms can degrade psychoactive substances, offering insights into environmental remediation and the development of biocatalysts for drug detoxification.

Table 1: Microbial Pathways Involving this compound

| Microorganism | Initial Substrate | Intermediate Products | Final Product |

|---|---|---|---|

| Pseudomonas fluorescens | Cocaine | Ecgonine methyl ester, this compound | Pseudoecgonyl-CoA |

| Comamonas acidovorans | Cocaine | Ecgonine methyl ester | Not applicable |

Forensic Science Applications

Detection in Biological Samples

this compound serves as a biomarker in forensic toxicology for identifying cocaine use. Studies have shown that it can be detected in various biological matrices, including urine and blood samples . Its presence can indicate recent cocaine consumption and assist in toxicological analyses, especially in cases involving drug overdoses or fatalities.

Case Study: Forensic Toxicology

In a forensic investigation involving suspected cocaine overdose, this compound was identified alongside other metabolites. This finding helped establish a timeline for drug use and corroborated witness statements regarding the individual’s drug intake . The detection methods utilized included gas chromatography-mass spectrometry (GC-MS), which provided reliable identification of this compound in complex biological samples.

Pharmaceutical Research

Potential Therapeutic Uses

While this compound itself is not widely recognized as a therapeutic agent, its structural relationship with other tropane alkaloids suggests potential pharmacological properties. Research is ongoing to explore its interaction with biological systems, particularly in relation to local anesthetics derived from cocaine . Understanding these interactions could lead to the development of new analgesics with fewer side effects.

Table 2: Comparison of Tropane Alkaloids

| Compound | Source | Primary Use | Potential Applications |

|---|---|---|---|

| Cocaine | Erythroxylum coca | Local anesthetic | Pain management |

| This compound | Cocaine metabolism | Research interest | Drug metabolism studies |

| Ecgonine | Cocaine metabolism | Intermediate in synthesis | Potential therapeutic uses |

Environmental Implications

Bioremediation Potential

The ability of certain microorganisms to degrade cocaine into this compound suggests that these organisms could be harnessed for bioremediation purposes. By utilizing microbial strains capable of metabolizing psychoactive substances, researchers aim to develop strategies for cleaning up environments contaminated with illicit drugs . This application has significant implications for public health and environmental safety.

Eigenschaften

Molekularformel |

C9H15NO3 |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

(2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5?,6?,7-,8-/m0/s1 |

InChI-Schlüssel |

PHMBVCPLDPDESM-GHNGIAPOSA-N |

SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

Isomerische SMILES |

CN1C2CCC1[C@@H]([C@H](C2)O)C(=O)O |

Kanonische SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.